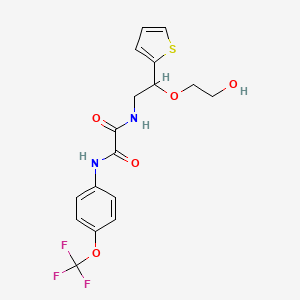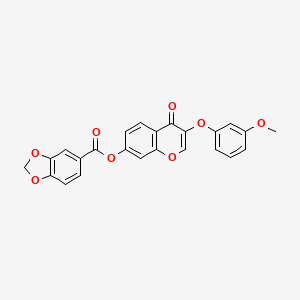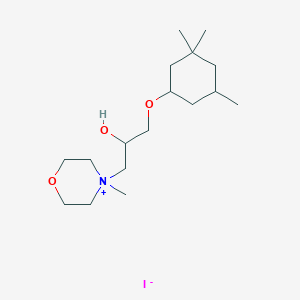
3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H31FN2O3S and its molecular weight is 470.6. The purity is usually 95%.
BenchChem offers high-quality 3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propylquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propylquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescence-Based Applications
One area of research involves the development of fluorescent sensors and materials. For example, certain quinoline derivatives have been utilized for creating ratiometric fluorescent thermometers, demonstrating unusual intensification of fluorescence with temperature increases, which could imply the potential of the query compound for temperature sensing applications (Cao et al., 2014).
Inhibitory and Binding Affinity in Biological Systems
Sulfonamide and sulfone derivatives show significant biological activity, including inhibition of specific enzymes. For instance, certain fluoro- and sulfonyl-substituted tetrahydroisoquinolines have been evaluated for their potency as inhibitors of phenylethanolamine N-methyltransferase, suggesting the possibility that the compound could exhibit similar bioactivity (Grunewald et al., 2006).
Synthetic Methodologies and Chemical Transformations
Research into the synthesis of fluoroquinoline and difluoropyridine derivatives demonstrates the versatility of halogen exchange reactions in generating structurally diverse heterocycles, which may be relevant to the synthesis or functionalization of the query compound (Hamer et al., 2010).
Antimicrobial Properties
Several studies have explored the antimicrobial properties of quinolone derivatives. For example, a specific synthetic antibacterial quinolone has shown broad-spectrum activity, suggesting that compounds with similar structures might also possess valuable antimicrobial characteristics (Goueffon et al., 1981).
Catalysis and Material Science
Quinoline derivatives have also found applications in catalysis and material science. For instance, sulfonated block copolymers containing fluorenyl groups have been synthesized for potential use in fuel cells, indicating the capacity of structurally complex quinolines to contribute to advanced material technologies (Bae et al., 2009).
Propiedades
IUPAC Name |
3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN2O3S/c1-5-8-28-16-25(33(31,32)20-11-18(3)10-19(4)12-20)26(30)21-13-22(27)24(14-23(21)28)29-9-6-7-17(2)15-29/h10-14,16-17H,5-9,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAXQRFGGABXRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1-propylquinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832977.png)

![4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2832980.png)
![5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2832982.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2832983.png)

![(Z)-methyl 4-((3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2832986.png)

![3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2832988.png)
